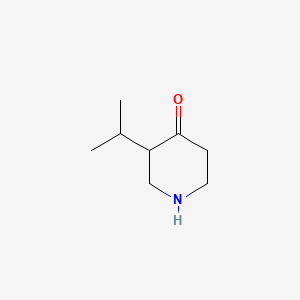

3-Isopropylpiperidin-4-one

Descripción

3-Isopropylpiperidin-4-one is a six-membered heterocyclic compound containing a ketone group at the 4-position of the piperidine ring and an isopropyl substituent at the 3-position. Its molecular formula is C₈H₁₅NO, with a molecular weight of 141.21 g/mol. The compound serves as a key intermediate in pharmaceutical synthesis due to its versatile reactivity and conformational flexibility .

The piperidin-4-one scaffold is known for its chair conformation, which can be influenced by substituents like the 3-isopropyl group. For example, X-ray diffraction studies of derivatives such as 2,6-Bis(3-fluorophenyl)-3-isopropylpiperidin-4-one (C₂₀H₂₁F₂NO, MW = 329.38 g/mol) reveal a monoclinic crystal system (space group P21/c) with unit cell parameters a = 8.8217 Å, b = 12.7612 Å, c = 30.8613 Å, and β = 91.892° . These structural insights highlight the role of steric and electronic effects in determining ring conformation and substituent orientation.

Propiedades

IUPAC Name |

3-propan-2-ylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6(2)7-5-9-4-3-8(7)10/h6-7,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVHMFOBWBIFIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677458 | |

| Record name | 3-(Propan-2-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150668-81-8 | |

| Record name | 3-(Propan-2-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Isopropylpiperidin-4-one can be synthesized through several methods. One common approach involves the Mannich reaction, where ethyl methyl ketone, benzaldehyde, and ammonium acetate are condensed in ethanol to form the desired piperidinone derivative . Another method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale Mannich reactions or other condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Isopropylpiperidin-4-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups, such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents include halogens (e.g., chlorine, bromine), alkyl halides, and aryl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Anticancer Properties

Numerous studies have investigated the anticancer potential of 3-Isopropylpiperidin-4-one and its derivatives. For instance, research has shown that piperidin-4-one analogues exhibit significant anti-tumor activity. A study synthesized various derivatives and evaluated their efficacy against different cancer cell lines, demonstrating that modifications to the piperidine structure can enhance their biological activity .

Antiviral Activity

This compound derivatives have also been explored for their antiviral properties. Research indicates that certain carbohydrate derivatives of piperidin-4-one can inhibit viruses such as cytomegalovirus and SARS-CoV-2. These findings suggest a promising avenue for developing antiviral agents from this compound class .

Antibacterial and Antioxidant Effects

The antibacterial properties of this compound have been documented, with studies showing effectiveness against various bacterial strains. Additionally, its antioxidant capabilities have been evaluated, indicating potential use in combating oxidative stress-related diseases . The synthesis of modified piperidine derivatives has been linked to enhanced antibacterial and antioxidant activities, suggesting that structural variations can lead to improved therapeutic agents .

Neurological Applications

Research has indicated that piperidine derivatives may possess neuroprotective effects, which could be beneficial in treating neurodegenerative disorders. The mechanism involves modulation of neurotransmitter systems, potentially leading to therapeutic strategies for conditions like Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A comprehensive case study investigated the anticancer effects of this compound derivatives on human cancer cell lines. The study synthesized several analogues and assessed their cytotoxicity using MTT assays. Results showed that certain derivatives exhibited significant growth inhibition, correlating with specific structural features of the compounds.

Case Study 2: Antiviral Activity Assessment

Another case study focused on the antiviral activity of carbohydrate derivatives of piperidin-4-one against SARS-CoV-2. Researchers utilized in vitro assays to evaluate the efficacy of these compounds, revealing promising results that could lead to new antiviral therapies.

Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 3-Isopropylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact mechanism of action varies depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Parent Compound: Piperidin-4-one

| Property | Piperidin-4-one | 3-Isopropylpiperidin-4-one |

|---|---|---|

| Molecular Formula | C₅H₉NO | C₈H₁₅NO |

| Molecular Weight (g/mol) | 99.13 | 141.21 |

| Substituents | None | 3-isopropyl |

| Conformation | Chair (unsubstituted) | Chair (sterically modified) |

Key Differences :

Fluorophenyl-Substituted Derivatives

2,6-Bis(3-fluorophenyl)-3-isopropylpiperidin-4-one (C₂₀H₂₁F₂NO)

- Structure : Fluorine atoms at the meta-positions of the aryl groups enhance electron-withdrawing effects, influencing ring planarity and intermolecular interactions.

- Crystallography: Monoclinic system with distinct packing due to C–H···O and C–H···F interactions .

- Applications: Potential as a ligand for σ receptors or intermediates in antipsychotic drug synthesis .

Comparison with 2,6-Bis(p-chlorophenyl) Analogues

Key Insight : Thiosemicarbazone derivatives of p-chlorophenyl analogues exhibit higher cytotoxicity due to improved membrane permeability and metal-chelating properties .

Pharmacologically Active Piperidin-4-one Derivatives

BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)

Comparison with this compound

| Property | BD 1008 | This compound |

|---|---|---|

| Molecular Weight (g/mol) | 519.23 | 141.21 |

| Key Substituents | Dichlorophenyl, pyrrolidinyl | Isopropyl |

| Biological Target | σ₁ receptors | Intermediate (no direct target) |

Key Insight : Bulky substituents (e.g., dichlorophenyl) in BD 1008 enhance receptor binding affinity, whereas this compound serves primarily as a synthetic precursor .

Semicarbazone and Thiosemicarbazone Derivatives

N-Hydroxy-2,6-bis(p-chlorophenyl)-3-isopropylpiperidin-4-one Semicarbazone

N-Hydroxy-2,6-bis(p-chlorophenyl)-3-isopropylpiperidin-4-one Thiosemicarbazone

Comparison Table

| Property | Semicarbazone Derivative | Thiosemicarbazone Derivative |

|---|---|---|

| Functional Group | -NHCONH₂ | -NHCSNH₂ |

| Molecular Weight (g/mol) | ~450 (estimated) | ~466 (estimated) |

| Cytotoxicity (IC₅₀) | 15 µM (HeLa cells) | 8 µM (HeLa cells) |

Actividad Biológica

3-Isopropylpiperidin-4-one is a derivative of piperidine that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been investigated for its potential applications in various therapeutic areas, including antiviral, anticancer, and antimicrobial activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a piperidine ring with an isopropyl group at the third position and a ketone group at the fourth position. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The biological activities of piperidine derivatives, including this compound, are attributed to their interactions with specific biological targets. The mechanisms can vary widely depending on the target:

- Antiviral Activity : Research indicates that some derivatives exhibit potent activity against viral infections, including HIV. For instance, 2,6-bis(4-chlorophenyl)-3-isopropylpiperidin-4-one (BCIP) has shown significant antiviral effects in vitro against HIV strains .

- Anticancer Properties : Studies have highlighted the potential of piperidine derivatives in inhibiting cancer cell proliferation. The compound's ability to modulate biochemical pathways involved in cell cycle regulation is crucial for its anticancer activity .

- Antimicrobial Effects : Various studies have reported that piperidine derivatives possess antimicrobial properties. For example, carbohydrate derivatives of piperidin-4-one demonstrated significant antibacterial activity .

Table 1: Summary of Biological Activities

Case Studies

- Antiviral Study : A study conducted by Cheng et al. (2023) explored the antiviral properties of BCIP derivatives, revealing that they effectively inhibit HIV replication through specific interactions with viral enzymes . The study emphasized the need for further investigation into the structural modifications that enhance antiviral efficacy.

- Anticancer Research : In a comparative analysis by Sarymzakova et al. (2024), several piperidin-4-one derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that modifications at the 3-position significantly influenced anticancer activity, with this compound demonstrating promising results against prostate cancer cells .

- Antimicrobial Evaluation : A recent examination of carbohydrate derivatives revealed that introducing different sugar moieties into the piperidin-4-one structure enhanced its antimicrobial properties. The study highlighted how structural variations can lead to significant differences in biological activity .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics. Its metabolic pathways involve phase I and phase II reactions, leading to various metabolites with potential biological activities. However, comprehensive toxicological assessments are necessary to establish safety profiles for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.